(2S,3R)-2-methylpyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC13766597
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NO2 |
|---|---|
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | (2S,3R)-2-methylpyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H11NO2/c1-4-5(6(8)9)2-3-7-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 |
| Standard InChI Key | SGNKGPSXXFQUHT-CRCLSJGQSA-N |
| Isomeric SMILES | C[C@H]1[C@@H](CCN1)C(=O)O |
| SMILES | CC1C(CCN1)C(=O)O |
| Canonical SMILES | CC1C(CCN1)C(=O)O |
Introduction
Chemical Structure and Stereochemical Significance
(2S,3R)-2-Methylpyrrolidine-3-carboxylic acid features a five-membered pyrrolidine ring with two chiral centers at positions 2 and 3, leading to the (2S,3R) configuration. The molecule comprises:
-
Pyrrolidine backbone: A saturated nitrogen-containing ring system.
-
Substituents: A methyl group at position 2 and a carboxylic acid moiety at position 3.
-
Stereochemistry: The (2S,3R) configuration imposes distinct spatial constraints, influencing molecular interactions with biological targets such as enzymes and receptors .
The compound’s stereochemistry is critical for its pharmacological activity. For instance, enantiomeric pairs like (2S,3R) and (2R,3S) often exhibit divergent binding affinities to chiral receptors. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming its absolute configuration .
Synthesis and Production Methods
Enantioselective Synthesis
The synthesis of (2S,3R)-2-methylpyrrolidine-3-carboxylic acid requires precise control over stereochemistry. Common strategies include:
-
Asymmetric catalysis: Use of chiral catalysts to induce desired configurations during ring closure.
-
Chiral pool synthesis: Starting from naturally occurring chiral precursors, such as L-proline derivatives.
-
Resolution techniques: Separation of racemic mixtures via diastereomeric salt formation or enzymatic resolution .
A representative route involves the hydrolysis of methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride (CAS: 2940869-80-5), followed by purification via recrystallization . Industrial-scale production often employs continuous flow reactors to enhance yield and purity.
Table 1: Synthetic Yields Under Different Conditions
Physicochemical Properties
-
Molecular formula: C₇H₁₁NO₂
-
Molecular weight: 145.17 g/mol
-
Solubility: High solubility in polar solvents (e.g., water, ethanol) due to the ionizable carboxylic acid group. The hydrochloride salt form further enhances aqueous solubility .
-
Stability: Susceptible to oxidation and photodegradation, necessitating storage under inert conditions.
Thermogravimetric analysis (TGA) reveals a decomposition temperature of 210°C, while differential scanning calorimetry (DSC) shows a melting point of 168–170°C.
Analytical Characterization
Spectroscopic Techniques
-
NMR spectroscopy:
-
Infrared spectroscopy: Stretching vibrations for C=O (1700 cm⁻¹) and N–H (3300 cm⁻¹).
Chromatographic Methods
High-performance liquid chromatography (HPLC) with chiral stationary phases achieves enantiomeric excess (e.e.) >99% .
| Compound | IC₅₀ (Sodium Channels) | Target Receptor |
|---|---|---|
| (2S,3R)-2-Methylpyrrolidine-3-COOH | 12 µM | Nav1.7 |
| (R)-Pyrrolidine-3-carboxylic Acid | 18 µM | NMDA |
Comparative Analysis with Structural Analogues
The (2S,3R) configuration confers distinct advantages over analogues:
-
Enhanced metabolic stability: Reduced susceptibility to hepatic CYP450 enzymes compared to (2R,3S) enantiomers.
-
Improved receptor binding: Molecular docking studies show stronger interactions with Nav1.7 channels.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume